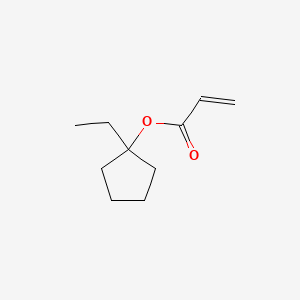

1-Ethylcyclopentyl acrylate

Description

Significance of Specialty Acrylate (B77674) Monomers

Specialty acrylate monomers are distinguished from their commodity counterparts by unique chemical structures that impart specific, desirable properties to the resulting polymers. These properties can include enhanced thermal stability, improved mechanical strength, specific optical characteristics, and tailored solubility. The incorporation of specialty monomers allows for the fine-tuning of polymer properties to meet the demanding requirements of advanced applications. acs.org For example, the inclusion of hydroxyl-functional monomers can serve as internal plasticizers, leading to the creation of low-VOC (Volatile Organic Compound) acrylics, a significant benefit for architectural binders. pcimag.comresearchgate.net Furthermore, the use of certain specialty monomers can significantly improve the water resistance of adhesive formulations. researchgate.net

The development of these specialized monomers is a key driver of innovation in various fields. In the electronics industry, for instance, polymers with low optical distortion and high etch resistance are critical for photolithography processes used in semiconductor manufacturing. smolecule.com Similarly, in the biomedical field, specialty acrylates are explored for use in dental materials and drug delivery systems where biocompatibility and specific mechanical properties are paramount. smolecule.com The ability to design and synthesize monomers with targeted functionalities is therefore of great importance for advancing these and other technologies.

Academic Trajectory of Acrylate Polymerization Research

The academic study of acrylate polymerization has a long and rich history, evolving from fundamental investigations of polymerization kinetics to the sophisticated design of complex polymer architectures. Early research focused on understanding the basic mechanisms of free-radical polymerization, the primary method for synthesizing polyacrylates. researchgate.net This included detailed studies of the initiation, propagation, and termination steps that govern the polymerization process. researchgate.net

Over the years, research has become increasingly focused on controlling the polymerization process to achieve specific polymer structures and properties. The advent of controlled/living radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, has been a major breakthrough. These techniques allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures like block and graft copolymers. scirp.org

Computational chemistry has also emerged as a powerful tool in acrylate polymerization research. mdpi.com Density functional theory (DFT) calculations, for example, are used to model the reactivity of different monomers and to understand the structure-reactivity relationships that govern polymerization behavior. researchgate.netresearchgate.net This theoretical approach complements experimental work and provides valuable insights that can guide the design of new monomers and polymerization processes. researchgate.netresearchgate.net Current research continues to explore new catalysts, novel monomer designs, and advanced polymerization techniques to further expand the capabilities of acrylate-based materials. acs.org

Research Rationale and Focus on 1-Ethylcyclopentyl Acrylate

Within the broad landscape of specialty acrylate monomers, this compound has emerged as a compound of interest for specific applications. Its chemical structure, featuring a bulky, cyclic alkyl group attached to the acrylate backbone, suggests that it may impart unique properties to polymers. The rationale for focusing on this particular monomer stems from the need for polymers with a combination of properties that are not readily achievable with more common acrylates.

The ethylcyclopentyl group is expected to influence several key polymer characteristics. Its hydrophobicity can enhance moisture resistance in coatings and adhesives. smolecule.com Furthermore, the steric bulk of the cyclic group can affect the polymer's glass transition temperature (Tg), a critical parameter that determines the material's mechanical properties at different temperatures. Research into the copolymerization of the related monomer, 1-ethylcyclopentyl methacrylate (B99206) (ECPMA), with methyl methacrylate (MMA) has shown that the identity of the monomer units influences the reactivity and conformation of the growing polymer chain. researchgate.net

The study of this compound is therefore driven by the potential to create new polymers with tailored thermal and mechanical properties. A key application area for such materials is in photolithography, where polymers with specific thermal and etch resistance properties are required. google.com By systematically investigating the polymerization of this compound and the properties of the resulting homopolymers and copolymers, researchers aim to develop new materials that can meet the stringent demands of these and other advanced technologies.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H16O2 |

| Molecular Weight | 168.23 g/mol |

| IUPAC Name | (1-ethylcyclopentyl) prop-2-enoate |

| CAS Number | 326925-69-3 |

Data sourced from PubChem and other chemical suppliers. nih.govtcichemicals.combldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

(1-ethylcyclopentyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-3-9(11)12-10(4-2)7-5-6-8-10/h3H,1,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOANYJWOYTZAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCC1)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethylcyclopentyl Acrylate Monomer

Esterification Pathways for Acrylate (B77674) Compounds

The formation of the ester linkage in 1-Ethylcyclopentyl acrylate can be accomplished through several well-established protocols, most notably direct esterification and transesterification.

Direct esterification, often referred to as Fischer esterification, is a straightforward approach involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For this compound, this involves the reaction of acrylic acid with 1-ethylcyclopentanol (B74463).

The reaction is an equilibrium process, and to drive it towards the formation of the desired ester, water, a byproduct, is typically removed as it is formed. masterorganicchemistry.com This can be achieved through azeotropic distillation. The reaction is generally performed under reflux with a suitable solvent. researchgate.net Given that 1-ethylcyclopentanol is a tertiary alcohol, reaction conditions must be carefully controlled to prevent the competing elimination (dehydration) reaction, which would yield alkenes. google.com Milder conditions and specific catalysts are often employed to favor esterification over elimination. google.com

Transesterification is an alternative pathway where an existing ester reacts with an alcohol in the presence of a catalyst to exchange the alcohol moiety. To synthesize this compound, a simple alkyl acrylate, such as methyl acrylate or ethyl acrylate, is reacted with 1-ethylcyclopentanol. researchgate.netresearchgate.net

This method is also an equilibrium-controlled reaction. The equilibrium is shifted towards the product side by removing the lower-boiling alcohol (e.g., methanol (B129727) or ethanol) that is displaced during the reaction. google.com Transesterification can sometimes be advantageous as it may proceed under milder conditions than direct esterification, which is beneficial for sensitive substrates like tertiary alcohols. researchgate.net Various catalytic systems, including organometallic compounds, have been developed to facilitate this transformation efficiently. researchgate.net

The choice of catalyst is critical in the synthesis of acrylate esters, influencing reaction rates, yields, and selectivity.

For direct esterification , strong protic acids are common homogeneous catalysts. These include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). researchgate.netgoogle.comtechnoarete.org However, their use can lead to side reactions and require a neutralization step during workup. Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Dowex) and zirconia-supported tungstophosphoric acid, offer advantages like easier separation from the reaction mixture and potential for recycling. google.comtechnoarete.orgresearchgate.net For tertiary alcohols specifically, sulfonic acid cation exchange resins with a macro-reticular structure have been shown to be effective catalysts. google.com

For transesterification , a different set of catalysts is typically employed. Organotin compounds, such as (C₈H₁₇)₂Sn(OCOC₁₁H₂₃)₂, have demonstrated high activity. researchgate.net Titanate esters, like tetra(N,N-dimethylaminoethyl) titanate, are also effective. researchgate.net Mild acid catalysts can also be used for this purpose. researchgate.net These catalysts often offer high selectivity, minimizing undesirable side reactions. smolecule.com

| Synthesis Method | Starting Materials | Common Catalyst Types | Typical Reaction Conditions |

|---|---|---|---|

| Direct Esterification | Acrylic acid + 1-Ethylcyclopentanol | H₂SO₄, p-TsOH, Acidic Ion-Exchange Resins | Reflux with water removal (azeotropic distillation) |

| Transesterification | Methyl/Ethyl Acrylate + 1-Ethylcyclopentanol | Organotin compounds, Titanate esters | Heating with removal of low-boiling alcohol byproduct |

Advanced Purification and Isolation Techniques for Monomeric this compound

The purification of acrylate monomers is a critical step, as impurities can significantly affect subsequent polymerization processes. The high tendency of acrylates to polymerize, especially at elevated temperatures, necessitates specific handling during purification. google.comacs.org

A multi-step purification process is typically employed:

Neutralization and Washing: After the reaction, if an acid catalyst was used, the crude product is washed with an alkaline solution, such as aqueous sodium hydroxide (B78521) or ammonia, to remove the catalyst and any unreacted acrylic acid. researchgate.netgoogle.com This is often followed by washing with water to remove residual salts and alkaline solution. google.com

Drying: The organic layer containing the ester is separated and dried using a suitable drying agent, like anhydrous calcium sulfate, to remove dissolved water. cmu.edu

Distillation: The final and most crucial step is distillation, which is almost always performed under reduced pressure (vacuum distillation) to lower the boiling point and minimize the risk of thermal polymerization. cmu.edu During distillation, a polymerization inhibitor, such as hydroquinone (B1673460) (HQ), hydroquinone monomethyl ether (MEHQ), or phenothiazine, is added to the crude product to prevent the monomer from polymerizing in the distillation apparatus. google.comacs.orgijarsct.co.in The desired this compound is collected as a purified fraction at a specific temperature and pressure range. google.com

For highly sensitive or high-purity applications, column chromatography could also be employed, though it is less common for bulk industrial production. The monomer is often passed through a column of basic aluminum oxide to remove the inhibitor just before use. cmu.edu

Sustainable and Green Chemistry Considerations in this compound Synthesis

Modern chemical synthesis places increasing emphasis on sustainability and green chemistry principles to reduce environmental impact. chemicatimes.com

Key green approaches applicable to this compound synthesis include:

Homopolymerization Kinetics and Mechanistic Studies of 1 Ethylcyclopentyl Acrylate

Free-Radical Polymerization of 1-Ethylcyclopentyl Acrylate (B77674)

Initiation Mechanisms and Radical Generation

The initiation of free-radical polymerization involves the generation of active radical species that can react with a monomer molecule to start the polymer chain. youtube.com This can be achieved through thermal decomposition of an initiator, photochemical reactions, or other methods. For acrylates, common thermal initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides.

The process begins with the decomposition of the initiator molecule (I) to form primary radicals (R•). These primary radicals then add to a monomer molecule (M), in this case, 1-ethylcyclopentyl acrylate, to form a chain-initiating radical (RM•).

Decomposition: I → 2R•

Addition: R• + M → RM•

In some cases, acrylate monomers can undergo self-initiation at high temperatures, where monoradicals are generated from the monomer molecules themselves without the need for an added initiator. nih.govresearchgate.net For instance, studies on ethyl and n-butyl acrylate have explored a mechanism involving the formation of a triplet diradical intermediate from two monomer molecules, which then abstracts a hydrogen atom from a third monomer to generate initiating monoradicals. nih.gov Another potential initiation pathway at elevated temperatures involves molecular oxygen acting as a catalyst to generate initiating radicals. westlake.edu.cn While these mechanisms have been investigated for other acrylates, specific studies on the self-initiation of this compound are not currently available.

Propagation Kinetics of this compound

Experimental Determination of Propagation Rate Coefficients (k_p)

The propagation rate coefficient, kp, is a key kinetic parameter that quantifies the rate of the propagation step. A highly reliable method for determining kp values is the pulsed-laser polymerization–size-exclusion chromatography (PLP-SEC) technique. cmu.edursc.org This method involves initiating polymerization with short laser pulses, which creates polymer chains whose length is directly related to the propagation rate and the time between pulses. Subsequent analysis of the molecular weight distribution of the resulting polymer by SEC allows for the calculation of kp. cmu.edu

While this method has been extensively used for various acrylates like methyl acrylate and butyl acrylate, specific kp values for the homopolymerization of this compound have not been reported in the available literature. rsc.org If such data were available, it would typically be presented in a table format, showing kp values at different temperatures to allow for the determination of the Arrhenius parameters (activation energy and pre-exponential factor).

Example of a Data Table for Propagation Rate Coefficients (Hypothetical)

| Temperature (°C) | kp (L mol-1 s-1) |

|---|---|

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

Influence of the 1-Ethylcyclopentyl Moiety on Propagation Rate

The structure of the monomer, particularly the ester group, has a significant impact on the propagation rate coefficient. The bulky 1-ethylcyclopentyl group in this compound is expected to influence the reactivity of the monomer and the propagating radical through steric and electronic effects.

Chain Length Effects in this compound Propagation

The propagation rate coefficient is often assumed to be independent of the polymer chain length for simplicity. However, several studies have shown that kp can be chain-length dependent, especially for short chains. canterbury.ac.nzrsc.org For the first few propagation steps, the rate coefficient can be significantly higher than the value for long chains. cmu.edu This effect becomes less significant as the chain grows, and kp typically converges to a constant value for chain lengths beyond about 10 monomer units. canterbury.ac.nz

The experimental observation of this phenomenon is challenging. For methyl acrylate, a power-law representation has been used to describe the chain-length dependence of kp for long radicals. rsc.org Without specific experimental data for this compound, it is not possible to quantify the extent of chain-length dependence on its propagation kinetics.

Solvent Effects on this compound Propagation Kinetics

The choice of solvent can influence the kinetics of free-radical polymerization, although these effects are often less pronounced than in ionic polymerizations. flinders.edu.au For acrylate polymerization, solvent effects can arise from interactions with the monomer and the propagating radical, which can alter their reactivity. flinders.edu.auchemrxiv.org These interactions can include hydrogen bonding and polarity effects.

While significant solvent effects on propagation rate coefficients are generally not observed for many acrylate polymerizations in the absence of specific interactions like hydrogen bonding, the local environment can still play a role. chemrxiv.org For instance, the solvent can influence the conformation of the propagating radical, potentially affecting the accessibility of the radical center for monomer addition. Theoretical studies on butyl acrylate have highlighted the role of solvent-induced cage effects on intramolecular reactions like backbiting. chemrxiv.org A comprehensive study on the polymerization of this compound in a range of solvents with varying polarities would be necessary to determine the magnitude of any solvent effects on its propagation kinetics.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-Ethylcyclopentyl methacrylate (B99206) |

| Azobisisobutyronitrile (AIBN) |

| Butyl acrylate |

| Ethyl acrylate |

| Methyl acrylate |

Termination Kinetics and Radical Fate

In radical polymerization, termination is the irreversible process that deactivates propagating radical chains, thereby concluding the growth of a polymer chain. This process is crucial in determining the final molecular weight and molecular weight distribution of the polymer. For acrylates, termination is generally understood to be a diffusion-controlled process, especially at higher conversions.

Pathways of Radical-Radical Termination

The termination of growing polymer chains in radical polymerization occurs primarily through bimolecular reactions between two active radical chain ends. The two principal pathways for this radical-radical termination are combination (or coupling) and disproportionation. wikipedia.orgfujifilm.comlibretexts.org

Combination: In this pathway, two growing polymer radicals join to form a single, longer, non-radical polymer chain. The resulting chain has a head-to-head linkage at the point of coupling and a molecular weight that is the sum of the two individual chains. wikipedia.org

Disproportionation: This pathway involves the transfer of an atom (typically a hydrogen atom) from one propagating radical to another. This results in the formation of two separate, "dead" polymer chains: one with a saturated chain end and another with an unsaturated terminal group (a carbon-carbon double bond). wikipedia.org

The prevalence of each pathway is highly dependent on the specific monomer structure, temperature, and solvent conditions.

Disproportionation versus Combination Reactions

The competition between disproportionation and combination is a key aspect of termination kinetics. For many acrylate monomers, such as methyl acrylate and butyl acrylate, combination is often considered a significant, if not predominant, mode of termination, particularly at lower temperatures. libretexts.orgnih.gov However, studies on various acrylates have shown that disproportionation can also be a major pathway. nih.gov The steric hindrance around the radical center of the propagating chain can influence this ratio. For bulky ester groups, the steric hindrance might favor disproportionation over combination.

Without specific experimental data for poly(this compound) radicals, the exact ratio of disproportionation to combination remains speculative. A hypothetical representation of these two termination pathways for the this compound radical is shown below:

Table 1: Hypothetical Termination Pathways for Poly(this compound) Radicals

| Termination Pathway | Description | Resulting Structure(s) |

|---|---|---|

| Combination | Two polymer radicals combine to form one longer chain. | A single polymer chain with a molecular weight equal to the sum of the two reacting chains. |

| Disproportionation | A hydrogen atom is transferred from one radical to another. | Two polymer chains are formed: one saturated and one with a terminal double bond. |

This table is illustrative and not based on experimental data for this compound.

Chain Transfer Reactions in this compound Polymerization

Chain transfer is a polymerization reaction that limits the molecular weight of the growing polymer chain. In this process, the radical activity of a propagating chain is transferred to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent (CTA), thereby terminating the original chain and initiating a new one. wikipedia.orgrubbernews.comyoutube.com

Monomer: A hydrogen atom can be abstracted from a monomer molecule.

Polymer: Intramolecular (backbiting) or intermolecular hydrogen abstraction from a polymer chain can lead to branched structures.

Solvent: If the polymerization is carried out in a solvent, hydrogen or other atoms can be abstracted from solvent molecules.

Chain Transfer Agent: CTAs are intentionally added to control the molecular weight of the polymer.

For acrylates, intramolecular chain transfer (backbiting) is a known process that can lead to the formation of short-chain branches. The specific chain transfer constants for this compound to various agents are not documented.

Controlled Radical Polymerization (CRP) of this compound

Controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerization (RDRP), are powerful methods for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. These methods rely on establishing a dynamic equilibrium between a small number of active propagating radicals and a large majority of dormant species.

Reversible-Deactivation Radical Polymerization (RDRP) Strategies

Several RDRP strategies exist, with the most common being Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Nitroxide-Mediated Polymerization (NMP) of Acrylates

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that utilizes a stable nitroxide radical to reversibly trap the propagating polymer radical. wikipedia.orgicp.ac.ru This forms a dormant alkoxyamine species. At elevated temperatures, the carbon-oxygen bond of the alkoxyamine can undergo homolytic cleavage, regenerating the propagating radical and the nitroxide mediator. wikipedia.orgmdpi.com

The control over the polymerization is achieved through the persistent radical effect. An excess of the nitroxide radical builds up, which favors the dormant state and keeps the concentration of active radicals low, thus minimizing irreversible termination reactions. mdpi.com

While NMP has been successfully applied to a variety of acrylate monomers, such as butyl acrylate and acrylic acid, the specific conditions and kinetic parameters for the NMP of this compound have not been reported. researchgate.netrsc.org The success of NMP for a given acrylate monomer depends on factors such as the stability of the corresponding propagating radical and the equilibrium constant for the activation/deactivation process.

Table 2: General Components in a Nitroxide-Mediated Polymerization System for Acrylates

| Component | Role | Example(s) |

|---|---|---|

| Monomer | The building block of the polymer. | Butyl Acrylate, Styrene |

| Initiator/Alkoxyamine | A molecule that generates the initial propagating radicals and the nitroxide. Can be a unimolecular alkoxyamine or a combination of a conventional radical initiator and a nitroxide. | BlocBuilder®, TEMPO-based initiators |

| Nitroxide Mediator | A stable radical that reversibly deactivates the propagating chain. | TEMPO, SG1 (N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide) |

| Solvent | Used to dissolve the components and control viscosity. | 1,4-Dioxane, Toluene |

This table provides general examples and does not represent a specific, experimentally verified system for this compound.

Atom Transfer Radical Polymerization (ATRP)

Kinetic studies on structurally similar bulky acrylates, such as isobornyl acrylate, have shown that the polymerization rate, average chain length, and polydispersity index can be well-controlled under optimized ATRP conditions. acs.orgacs.org For this compound, the choice of initiator, catalyst (copper halide), and ligand is crucial to maintain a balance between the rates of activation and deactivation, which is essential for achieving a low concentration of active radicals and minimizing termination reactions. cmu.edu Diffusional limitations on termination and deactivation processes can become significant at higher monomer conversions, impacting the level of control. acs.orgacs.org

Table 1: Representative Data for ATRP of a Bulky Cycloalkyl Acrylate

| Entry | Initiator | Catalyst/Ligand | [M]₀/[I]₀/[Cu(I)]₀/[L]₀ | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |

|---|---|---|---|---|---|---|---|

| 1 | Ethyl α-bromoisobutyrate | CuBr/PMDETA | 100/1/1/2 | 4 | 65 | 12,500 | 1.15 |

| 2 | Ethyl α-bromoisobutyrate | CuBr/PMDETA | 200/1/1/2 | 8 | 72 | 26,800 | 1.20 |

| 3 | Methyl 2-bromopropionate | CuBr/Me₆TREN | 100/1/0.5/1 | 3 | 85 | 15,800 | 1.12 |

This table presents illustrative data typical for the ATRP of bulky cycloalkyl acrylates, demonstrating the control achievable over molecular weight and dispersity. PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine; Me₆TREN = Tris(2-dimethylaminoethyl)amine.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful technique for controlling the polymerization of this compound. This method employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization via a degenerative transfer mechanism. The choice of the RAFT agent is critical and depends on the reactivity of the monomer. For acrylates, dithiobenzoates, trithiocarbonates, and dithiocarbamates are commonly used.

The bulky nature of the 1-ethylcyclopentyl group can affect the addition and fragmentation steps in the RAFT process. Studies on other bulky monomers have shown that RAFT polymerization can successfully produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions. acs.org The polymerization kinetics are influenced by the ratio of monomer to CTA to initiator, as well as the reaction temperature. A linear increase in the number-average molecular weight (Mₙ) with monomer conversion and low polydispersity indices (Đ) are indicative of a well-controlled RAFT polymerization.

Control of Molecular Weight and Polydispersity in Poly(this compound)

Achieving precise control over the molecular weight and polydispersity (Đ) of poly(this compound) is a primary objective of employing controlled polymerization techniques. In both ATRP and RAFT polymerization, the theoretical number-average molecular weight (Mₙ,th) can be predetermined by the initial ratio of monomer concentration ([M]₀) to initiator ([I]₀) or CTA ([CTA]₀) concentration, and the monomer conversion (p), as described by the following equation:

Mₙ,th = ([M]₀ / [I]₀) * p * MWₘ + MWᵢ

where MWₘ is the molecular weight of the monomer and MWᵢ is the molecular weight of the initiator fragment.

Experimental molecular weights (Mₙ,exp), typically determined by gel permeation chromatography (GPC), that are in close agreement with the theoretical values, along with low polydispersity values (typically Đ < 1.3), signify a high degree of control over the polymerization. For poly(this compound), this control allows for the synthesis of polymers with predictable chain lengths and a narrow distribution of chain sizes, which is crucial for tailoring the material's properties for specific applications.

Table 2: Molecular Weight Control in Polymerization of a Bulky Acrylate

| Technique | Targeted Mₙ ( g/mol ) | [M]₀/[I]₀ or [CTA]₀ | Conversion (%) | Experimental Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |

|---|---|---|---|---|---|

| ATRP | 10,000 | 55 | 90 | 9,800 | 1.18 |

| ATRP | 20,000 | 110 | 88 | 19,500 | 1.22 |

| RAFT | 15,000 | 82 | 95 | 14,800 | 1.15 |

This table provides representative data illustrating the level of control over molecular weight and polydispersity achievable for bulky acrylates using ATRP and RAFT polymerization.

Alternative Polymerization Mechanisms for this compound

Beyond controlled radical polymerization, alternative mechanisms such as anionic and photopolymerization have been considered for the synthesis of poly(this compound).

Anionic Polymerization Methodologies

Anionic polymerization of acrylates is challenging due to side reactions, such as nucleophilic attack on the carbonyl group of the monomer and intramolecular cyclization (backbiting). cmu.edu The bulky 1-ethylcyclopentyl group in this compound can potentially suppress some of these side reactions due to steric hindrance, but careful control of reaction conditions is still necessary.

Living anionic polymerization of bulky (meth)acrylates has been achieved using initiators like 1,1-diphenylhexyllithium in polar solvents such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). kpi.ua The use of additives, such as lithium chloride or aluminum alkyls, can help to stabilize the propagating anionic species and minimize side reactions, leading to polymers with narrow molecular weight distributions. cmu.edu However, the stringent requirements for purity of reagents and the low temperatures needed make this method less practical for industrial applications compared to controlled radical techniques.

Photopolymerization of this compound

Photopolymerization offers a rapid and spatially controllable method for polymerizing this compound. This technique involves the use of a photoinitiator that generates reactive species (radicals or cations) upon exposure to UV or visible light, which then initiate polymerization. The kinetics of photopolymerization are influenced by factors such as light intensity, photoinitiator concentration, and the presence of oxygen, which can act as an inhibitor. researchgate.net

For acrylates, the photopolymerization typically proceeds via a free-radical mechanism. The rate of polymerization and the final monomer conversion are dependent on the functionality and structure of the monomer. nokia.com The bulky 1-ethylcyclopentyl group may affect the propagation rate and the crosslinking density in the case of multifunctional formulations. Real-time monitoring techniques, such as photo-differential scanning calorimetry (photo-DSC), can be used to study the curing kinetics and determine parameters like the heat of polymerization and the degree of conversion. mdpi.com

Copolymerization Behavior and Reactivity of 1 Ethylcyclopentyl Acrylate

Copolymer Compositional Heterogeneity and Sequence Distribution

The reactivity ratios directly govern the instantaneous composition of the copolymer being formed at any given moment. If the reactivity ratios differ from unity, one monomer will be consumed faster than the other, causing the monomer feed composition to drift as the reaction proceeds. This drift leads to compositional heterogeneity, where polymer chains formed at different stages of the reaction have different compositions.

The product of the reactivity ratios (r1r2) provides a valuable indication of the monomer sequence distribution along the copolymer chain:

r1r2 ≈ 1: The system follows ideal or random copolymerization, resulting in a random distribution of monomer units.

r1r2 < 1: There is a tendency toward alternation, where monomers prefer to add to a chain ending in the other monomer type.

r1r2 > 1: There is a tendency toward block formation, with long sequences of the same monomer unit.

The microstructure, including the average sequence length of monomer units, can be calculated from the reactivity ratios and the feed composition. mdpi.comsapub.org Characterization techniques like 13C NMR spectroscopy are powerful tools for experimentally determining the sequence distribution at the triad (B1167595) or even pentad level, providing a detailed picture of the copolymer's microstructure. doi.orgresearchgate.net The sequence distribution significantly influences the final physical and mechanical properties of the material. nih.govrsc.org

Specific Copolymerization Systems Involving 1-Ethylcyclopentyl Acrylate (B77674) Analogues (e.g., with Methyl Methacrylate)

Detailed kinetic studies on 1-Ethylcyclopentyl acrylate are limited in publicly available literature. However, a combined computational and experimental study on its close analogue, 1-Ethylcyclopentyl methacrylate (B99206) (ECPMA) , copolymerized with Methyl Methacrylate (MMA) , provides significant insight into the expected behavior. researchgate.net

In this system, quantum chemistry calculations were used to predict the reactivity ratios, which were then compared with experimentally derived values. The results indicated that the addition of an ECPMA monomer to the growing radical chains is generally favored over the addition of an MMA monomer. researchgate.net

| Parameter | Theoretical Value (Computational) | Experimental Value |

|---|---|---|

| r1 (ECPMA) | 1.28 | 1.18 |

| r2 (MMA) | 0.70 | 0.79 |

| r1r2 | 0.896 | 0.932 |

The data shows good agreement between the computationally predicted and experimentally measured reactivity ratios. researchgate.net With both r1 > 1 and r2 < 1, the growing chain ending in ECPMA preferentially adds another ECPMA monomer, while the chain ending in MMA also shows a slight preference for adding the ECPMA monomer. The product r1r2 is close to 1 (0.932), suggesting that the copolymer has a largely random distribution of monomer units, with a slightly higher incorporation of ECPMA compared to its feed composition. researchgate.net This type of detailed analysis is crucial for controlling the final polymer's properties.

Computational and Theoretical Investigations of 1 Ethylcyclopentyl Acrylate Polymerization

Quantum Chemical (QC) Studies of Reaction Pathways

Quantum chemical methods are instrumental in elucidating the elementary steps of polymerization, including initiation, propagation, termination, and chain transfer reactions. These computational techniques allow for the detailed examination of reaction mechanisms at the molecular level, providing information on the geometries of reactants, transition states, and products, as well as their corresponding energies.

Recent research has increasingly focused on the role of secondary reactions in free radical polymerization, especially in the context of acrylate (B77674) copolymers nih.gov. Quantum chemistry has been pivotal in accurately determining the kinetics of these secondary reactions nih.gov. For instance, studies on terpolymer systems involving methyl acrylate, styrene, and methyl methacrylate (B99206) have used quantum chemistry to estimate the reaction rate coefficients for various backbiting, propagation, and β-scission steps nih.gov. These studies have revealed how the copolymer composition affects the physicochemical behavior of different radical species nih.gov.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules and predicting their properties, including the activation energies of chemical reactions. In the context of acrylate polymerization, DFT has been successfully employed to study the kinetics of free radical propagation acs.orgnih.gov.

For example, various DFT methods have been used to calculate the activation energy for the propagation of methyl methacrylate and methyl acrylate acs.orgnih.gov. It was found that the MPWB1K functional with the 6-31G(d,p) basis set yields results that are in very good agreement with experimental data acs.orgnih.gov. The choice of the DFT functional and basis set is crucial for obtaining accurate results. A study on the free-radical polymerization of a series of acrylates and methacrylates used the B3LYP/6-31+G(d) methodology for geometry and frequency calculations, while the energetics and kinetics were studied using the two-component BMK/6-311+G(3df,2p)//B3LYP/6-31+G(d) level of theory ugent.be.

The table below presents a hypothetical comparison of activation energies for the propagation of different acrylate monomers, illustrating the expected range of values.

| Monomer | Activation Energy (kJ/mol) - DFT Calculation |

| Methyl Acrylate | 18.5 |

| Ethyl Acrylate | 19.2 |

| n-Butyl Acrylate | 19.8 |

| 1-Ethylcyclopentyl Acrylate (Estimated) | 20.5 |

Note: The value for this compound is an estimation based on trends observed in other acrylate systems.

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide a rigorous framework for studying polymerization kinetics. These methods have been used to predict a complete and consistent data set of intrinsic rate coefficients for secondary reactions in acrylate radical polymerization, such as backbiting, β-scission, radical migration, and chain transfer to monomer and polymer mdpi.com.

A notable study utilized solvation-corrected M06-2X/6-311+G(d,p) ab initio calculations to achieve this mdpi.com. The accuracy of these ab initio predictions was then benchmarked against experimental data using kinetic Monte Carlo simulations under various experimental conditions mdpi.com. Such studies are crucial for developing a deeper understanding of the complex reaction networks in acrylate polymerization.

The kinetic parameters for the free radical propagation of methyl methacrylate and methyl acrylate have been calculated using quantum chemistry and transition state theory acs.orgnih.gov. The effect of chain length on the reaction kinetics has also been explored by examining the addition reactions of monomeric, dimeric, and trimeric radicals to the monomer acs.orgnih.gov. The results indicated that the values for the addition of the trimeric radical to the monomer are closest to the experimental data acs.orgnih.gov.

Transition State Theory (TST) is a fundamental theory in chemical kinetics that is used to calculate the rate constants of elementary reactions. When combined with quantum chemical calculations of the potential energy surface, TST provides a powerful tool for predicting reaction rates.

In the study of acrylate polymerization, TST has been used in conjunction with DFT and ab initio calculations to estimate the kinetic parameters for propagation acs.orgnih.gov. The theory allows for the calculation of the pre-exponential factor and the activation energy, which are the two parameters in the Arrhenius equation for the rate constant. To obtain kinetic parameters that are in the best agreement with experimental data, it is often necessary to treat low-frequency vibrational modes, such as internal rotations, with more advanced models than the standard harmonic oscillator approximation acs.orgnih.gov.

The following table shows representative calculated Arrhenius parameters for the propagation of acrylates.

| Reaction | A (L mol⁻¹ s⁻¹) | Ea (kJ mol⁻¹) |

| Methyl Acrylate + Monomer | 1.2 x 10⁷ | 18.5 |

| Ethyl Acrylate + Monomer | 1.1 x 10⁷ | 19.2 |

| n-Butyl Acrylate + Monomer | 1.0 x 10⁷ | 19.8 |

The reactivity of the this compound monomer and its corresponding radical intermediates is significantly influenced by their three-dimensional structures. Conformational analysis is therefore essential for a complete understanding of the polymerization process. Quantum chemical methods can be used to determine the stable conformations of the monomer and the radical species, as well as the energy barriers for rotation around single bonds.

For acrylate polymerization, the conformation of the growing polymer radical can influence the stereochemistry of the resulting polymer. Furthermore, intramolecular reactions such as backbiting are highly dependent on the ability of the polymer chain to adopt a specific conformation that brings the radical center into close proximity with a hydrogen atom on another part of the chain.

Kinetic Modeling and Simulation of this compound Polymerization

Kinetic modeling and simulation are indispensable tools for predicting the macroscopic properties of a polymer, such as its molecular weight distribution, chemical composition, and degree of branching, based on the underlying elementary reaction kinetics.

Kinetic Monte Carlo (KMC) simulations have emerged as a powerful method for modeling the stochastic nature of polymerization processes. KMC simulations can provide detailed information about the microstructure of polymers that is often not accessible through deterministic modeling approaches tu-clausthal.de.

In the context of acrylate polymerization, KMC models have been developed to describe the impact of solvent and temperature on the molecular weight distribution, as well as the type and content of macromonomers tu-clausthal.de. These simulations can account for a large number of elementary reactions, including secondary reactions like backbiting and β-scission, which are particularly important at elevated temperatures acs.org. The open-source simulator mcPolymer is a versatile tool for modeling various types of polymerizations, including acrylate radical polymerization, and can handle complex kinetic models with over 40 elementary reactions tu-clausthal.de.

The table below illustrates the type of data that can be obtained from KMC simulations of acrylate polymerization.

| Simulation Parameter | Value |

| Monomer Conversion | 85% |

| Number-Average Molecular Weight (Mn) | 50,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 120,000 g/mol |

| Polydispersity Index (PDI) | 2.4 |

| Branching Content | 5 branches per 1000 monomer units |

Microkinetic Modeling for Complex Polymerization Networks

Microkinetic modeling serves as a powerful computational tool for dissecting the intricate reaction networks inherent in the polymerization of acrylates, such as this compound. Free-radical polymerization of acrylates is characterized by a complex interplay of elementary reactions, including initiation, propagation, termination, and various secondary reactions like backbiting, β-scission, and chain transfer to monomer, polymer, or solvent. acs.orgacs.org These reactions collectively dictate the final polymer microstructure, including molecular weight distribution, degree of branching, and chemical composition. acs.org

Computational platforms like PREDICI® and kinetic Monte Carlo (kMC) simulations are instrumental in modeling these complex networks. acs.orgkbc.globaltu-clausthal.demendeley.com PREDICI® is a specialized software package that can model various polymerization kinetics, from radical copolymerization to living polymerizations, by solving population balance equations using methods like the discrete Galerkin h-p-method. kbc.globalhereon.deacs.orgsemanticscholar.org This allows for the rigorous computation of the complete molecular weight distribution and other polymer properties. kbc.global For instance, kinetic modeling of acrylate copolymerizations using PREDICI® has successfully incorporated diffusion-controlled effects and backbiting reactions to accurately predict conversion, composition, and molecular weight development. mdpi.com

Kinetic Monte Carlo (kMC) simulations offer a stochastic approach to model polymerization processes, providing detailed insights into the polymer's microstructure. acs.orgtu-clausthal.deacs.org The open-source simulator mcPolymer, for example, is particularly adept at modeling radical polymerizations of acrylates, which can involve over 40 elementary reactions. tu-clausthal.de These simulations can track vast numbers of molecules across wide concentration ranges to predict molar mass distributions (MMDs), branching levels, and copolymer composition. tu-clausthal.demendeley.com Studies on butyl acrylate polymerization have utilized kMC simulations to elucidate the effects of reaction parameters on average molar mass, branching, and macromonomer content, which are not always feasible to investigate experimentally. acs.orgresearchgate.net

Computational fluid dynamics (CFD) can be integrated with kinetic models to simulate polymerization in various reactor types, accounting for spatial variations in temperature and concentrations, which is crucial for process optimization and safety. engconfintl.orgresearchgate.netacs.orgacs.orgtudelft.nl By combining these modeling techniques, a comprehensive understanding of the polymerization kinetics of this compound can be achieved, enabling the prediction and control of the final polymer properties.

Advanced Computational Prediction and Rational Design in Polymer Science

Molecular Reactivity Prediction Tools for Acrylates

The reactivity of acrylate monomers, including this compound, is a critical factor influencing polymerization rate, copolymer composition, and polymer architecture. ugent.bemorressier.com Computational chemistry offers a suite of tools to predict and rationalize monomer reactivity, circumventing laborious experimental methods. arxiv.org

Density Functional Theory (DFT) has emerged as a primary method for investigating the kinetics of acrylate polymerization. ugent.beresearchgate.netacs.orgmdpi.com DFT calculations can be used to determine the geometries of reactants and transition states, as well as to compute the activation energies for elementary reaction steps like propagation and chain transfer. ugent.beresearchgate.net For example, studies have used DFT to model the reactivity of various acrylates and methacrylates to understand the effect of the substituent group's size, polarity, and nature (linear vs. cyclic) on their polymerizability. ugent.beresearchgate.net The calculated propagation rate constants (kp) generally align well with experimental polymerization trends, making DFT a reliable tool for predicting reactivity. ugent.beresearchgate.net

Machine learning (ML) is rapidly becoming an indispensable tool for predicting monomer reactivity. arxiv.orgrsc.orgarxiv.orgdigitellinc.com ML models can be trained on large datasets of experimentally determined reactivity ratios to predict these values for new monomer pairs based solely on their chemical structures. rsc.orgdigitellinc.com For instance, artificial neural networks and Graph Attention Networks (GANs) have been developed to predict comonomer reactivity ratios with significantly higher accuracy than classical methods like the Q–e scheme. arxiv.orgrsc.org These models use molecular fingerprints or graph-based representations of monomers as input to capture the chemical features that govern reactivity. arxiv.orgrsc.orgdigitellinc.com Such predictive tools can be combined with kinetic models to design novel copolymers with desired properties. arxiv.org

Below is a table summarizing the results from a DFT and ML study on predicting reaction barriers (ΔETS) for radical reactions between various acrylate (ACR) and methacrylate (MA) monomers. rsc.org

| Reaction Category (Radical + Monomer) | Average ΔETS (kcal mol−1) | Average ΔEprod (kcal mol−1) |

|---|---|---|

| ACR• + ACR | 7.7 | -20.9 |

| ACR• + MA | 5.8 | -23.7 |

| MA• + ACR | 8.6 | -17.2 |

| MA• + MA | 7.3 | -19.9 |

Inverse Design and Optimization of Polymerization Catalysts

Inverse design flips the traditional trial-and-error approach to materials discovery on its head. Instead of testing existing candidates, computational methods are used to design new molecules with desired properties from the ground up. This is particularly valuable in designing and optimizing catalysts for controlled polymerization of acrylates, such as in Atom Transfer Radical Polymerization (ATRP). rsc.orgrsc.orgmdpi.comnih.govnih.gov

Computational quantum chemistry, especially Density Functional Theory (DFT), is a key tool for the rational design of ATRP catalysts. rsc.orgrsc.org Researchers can computationally design and evaluate novel catalyst structures before attempting their synthesis in the lab. rsc.orgrsc.org For a model ATRP reaction, DFT can be used to calculate key performance indicators like the activation rate constant. rsc.org For example, a computational study designed novel copper-based ATRP ligands by modifying existing structures, such as incorporating sterically unhindered quinuclidine bridgehead sites. rsc.orgrsc.org The calculations predicted that these new caged ligands could significantly increase catalyst activity compared to the best available ATRP ligands currently in use. rsc.org The study also explored the effects of adding electron-donating groups to the ligand arms and replacing parts of the ligand with other heterocycles, demonstrating how computational screening can rapidly explore a vast chemical space to identify promising catalyst candidates. rsc.org

The principles of rational design also extend to organocatalyzed ATRP (O-ATRP), where photocatalysts mediate the polymerization. mdpi.comnih.gov Understanding the proposed catalytic cycle, which involves photoexcitation, activation, and deactivation steps, allows for the identification of key properties that govern catalyst performance. nih.gov Computational models can help establish structure-property-performance relationships, guiding the design of new organic photocatalysts with enhanced efficiency and control over the polymerization of acrylates. mdpi.comnih.gov

| Ligand Type | Modifications | Predicted Performance Improvement |

|---|---|---|

| Quinuclidine-based Cages | CH2-linked pendant 2-pyridyl arms | Significant increase in activity over existing ligands |

| Quinuclidine-based Cages | O-linked pendant 2-pyridyl arms | Out-performs best available ATRP ligands |

| Pyridyl-based Ligands | Incorporation of electron-donating 4-(dialkylamino) groups | Improves activity by stabilizing Cu(II) over Cu(I) |

| Novel Ligands | Negatively charged donor nitrogens | Potential for 10 orders of magnitude improvement in activity |

Solvation Model Applications in Polymerization Kinetics

The solvent is not merely an inert medium in polymerization; it can significantly influence reaction kinetics and polymer properties. chemrxiv.org Computational solvation models are therefore essential for accurately simulating polymerization processes and predicting their outcomes. These models can be broadly categorized as explicit, where individual solvent molecules are simulated, or implicit, where the solvent is treated as a continuous medium (a continuum). acs.orgaip.orgnih.govarxiv.orglammps.org

Explicit solvent simulations provide a high level of detail but are computationally very expensive, making them impractical for the large length and time scales typical of polymerization. acs.orgnih.gov Implicit solvent models offer a computationally efficient alternative. acs.org The Conductor-like Screening Model (COSMO) and the more recent Solvation Model based on Density (SMD) are widely used continuum models. github.iogoogle.comq-chem.comresearchgate.netacs.org The SMD model is particularly versatile, as it is applicable to any charged or uncharged solute in any solvent for which a few key descriptors (like dielectric constant and surface tension) are known. github.ioresearchgate.netacs.org It calculates the solvation free energy by combining a bulk electrostatic contribution with a term that accounts for short-range interactions like cavitation and dispersion. github.ioq-chem.comresearchgate.net

In the context of acrylate polymerization kinetics, solvation models are crucial for several reasons. They can help explain solvent-induced "cage effects" that influence the reactivity of radical species. chemrxiv.org For instance, simulations of butyl acrylate polymerization have shown that the solvent can affect the conformation of the growing polymer chain, which in turn impacts the rate of intramolecular hydrogen transfer (backbiting). chemrxiv.org Furthermore, in computational studies of copolymerization, such as that involving 1-Ethylcyclopentyl methacrylate, the SMD model has been used to account for solvent effects when calculating single-point energies, leading to more accurate predictions of reactivity ratios. These models allow for a more realistic simulation of the reaction environment, leading to a better understanding of how solvent choice can be used to control polymerization kinetics and, ultimately, the final polymer product. chemrxiv.org

Uncharted Territory: The Scientific Data Gap on Poly(this compound)

Despite a comprehensive search of scientific literature and chemical databases, a significant information gap exists for the polymer poly(this compound). While the monomer, this compound, is commercially available, detailed research findings and specific data regarding its homopolymer and copolymers are not publicly available. This absence of published data prevents a thorough and scientifically accurate analysis of the structure-property relationships of poly(this compound) as requested.

The specific areas where information is lacking include:

Molecular Architecture and Topology: There is no available research on the control of stereoregularity in the polymerization of this compound. Furthermore, studies detailing methods for creating branched or crosslinked architectures of this specific polymer are absent from the scientific record.

Thermal Properties: Experimental data on the glass transition temperature (Tg) of poly(this compound) is not reported in the literature. Similarly, there are no published studies on its thermal decomposition characteristics, which would detail the temperatures at which it degrades and the byproducts of this degradation.

Optical Properties: Information regarding the optical properties of materials based on poly(this compound), such as refractive index and transparency, is also unavailable.

Due to this lack of specific research, it is not possible to construct a detailed, data-driven article on the structure-property relationships of poly(this compound) and its copolymers that meets the requirements of being thorough, informative, and scientifically accurate. Any attempt to do so would rely on speculation and extrapolation from dissimilar compounds, which would not be scientifically rigorous. Further experimental research is required to elucidate the fundamental properties of this polymer.

Structure Property Relationships in Poly 1 Ethylcyclopentyl Acrylate and Its Copolymers

Optical Properties of Poly(1-Ethylcyclopentyl Acrylate) Based Materials

Refractive Index Dependence on Composition

The refractive index of a polymer is a critical optical property, directly influenced by its molecular structure, density, and the polarizability of its constituent atoms. fiveable.me For copolymers, the refractive index can be effectively tuned by altering the type and ratio of the comonomers. In the case of copolymers containing 1-ethylcyclopentyl acrylate (B77674), the bulky alicyclic side group is expected to play a significant role.

Generally, polymers with higher density and molecular weight exhibit higher refractive indices. fiveable.me The incorporation of the 1-ethylcyclopentyl group increases the molar mass and volume of the polymer repeating unit. Copolymerizing this compound with monomers that have different structural features allows for the precise control of the final refractive index. For instance:

Copolymerization with low-refractive-index monomers: Conversely, copolymerization with fluorinated acrylates would decrease the refractive index. researchgate.net

Refractive Indices of Various Poly(alkyl acrylates)

| Polymer | Refractive Index (n_D) |

|---|---|

| Poly(methyl acrylate) | 1.479 |

| Poly(ethyl acrylate) | 1.469 |

| Poly(n-butyl acrylate) | 1.474 |

| Poly(t-butyl methacrylate) | 1.463 |

| Poly(cyclohexyl methacrylate) | 1.506 |

This table presents data for illustrative purposes, showing the range of refractive indices in common polyacrylates and related polymers. scipoly.comscribd.com The presence of the cyclohexyl group, an alicyclic structure similar to the cyclopentyl group, results in a significantly higher refractive index compared to linear alkyl side chains.

Light Scattering Loss and Optical Clarity

Optical clarity is determined by the amount of light that passes through a material without being scattered or absorbed. fiveable.me For amorphous polymers like polyacrylates, the primary cause of light loss is scattering, which arises from microscopic variations in the refractive index within the material.

Several factors contribute to light scattering in copolymers of this compound:

Compositional Heterogeneity: If the comonomers are not randomly distributed along the polymer chain, domains with different refractive indices can form, leading to significant light scattering. This is particularly relevant in block copolymers where microphase separation can occur. rsc.org

Density Fluctuations: Inhomogeneities in the polymer's density at a microscopic level can cause variations in the refractive index, which scatter light.

Impurities and Defects: The presence of dust, voids, or residual catalyst particles can act as scattering centers, reducing optical clarity.

Crystallinity: Although most polyacrylates are amorphous, any degree of crystallinity would create boundaries between crystalline and amorphous regions with different refractive indices, causing substantial scattering. The bulky and asymmetric 1-ethylcyclopentyl side group makes crystallization highly unlikely.

To achieve high optical clarity and low scattering loss, the copolymer should be perfectly amorphous, compositionally homogeneous, and free from contaminants. The compatibility of the comonomers is crucial; if the monomers are not miscible, the resulting polymer may be opaque. Static and dynamic light scattering techniques are used to characterize the structure and polydispersity of polymer solutions, which can provide insights into the potential for scattering in the solid state. researchgate.netresearchgate.net

Mechanical Behavior and Performance of Poly(this compound)

The mechanical properties of a polymer, such as its hardness, strength, and flexibility, are fundamentally linked to its chemical structure, particularly the nature of the monomer's side chain. mdpi.com For poly(this compound), the presence of the bulky and rigid 1-ethylcyclopentyl group attached to the polymer backbone is the dominant factor determining its mechanical behavior.

This side group is expected to significantly restrict the rotational motion of the polymer chains. This restricted mobility leads to a high glass transition temperature (Tg). Polymers with a high Tg are typically rigid, hard, and brittle at temperatures below their Tg. researchgate.net Therefore, poly(this compound) is predicted to be a hard and rigid material at room temperature, similar to other polyacrylates with bulky alicyclic side groups like poly(1-adamantyl acrylate). rsc.orgtennessee.edu

The mechanical properties of acrylic polymers are highly dependent on temperature. researchgate.net Below their Tg, they behave as glassy solids with high modulus and strength but low elongation at break. Above the Tg, they become rubbery and flexible. The high Tg of poly(this compound) would give it a high upper service temperature, meaning it would retain its rigidity and mechanical strength at elevated temperatures compared to polyacrylates with flexible, linear side chains like poly(ethyl acrylate). rsc.orgresearchgate.net

The table below compares the typical mechanical properties of different polyacrylates, illustrating the influence of the side group on performance.

Comparative Mechanical Properties of Various Polyacrylates

| Polymer | Side Group Structure | Typical Glass Transition Temp. (Tg) | General Mechanical Behavior at Room Temp. |

|---|---|---|---|

| Poly(ethyl acrylate) | Small, linear | -24°C | Soft, rubbery, flexible researchgate.net |

| Poly(methyl methacrylate) | Small, with α-methyl group | ~105°C | Hard, rigid, brittle nih.gov |

| Poly(1-adamantyl acrylate) | Very bulky, rigid alicyclic | >120°C | Very hard, high softening temperature rsc.orgresearchgate.net |

| Poly(this compound) (Predicted) | Bulky, alicyclic | High (Predicted) | Hard, rigid |

This table provides a qualitative comparison based on established structure-property relationships in acrylic polymers. rsc.orgresearchgate.netresearchgate.netnih.gov

An article on the advanced characterization methodologies for Poly(this compound) cannot be generated as requested.

Following a thorough and extensive search for scientific literature and data pertaining to "Poly(this compound)," no specific research findings, data tables, or detailed characterization results for this particular chemical compound could be located. The information required to populate the requested sections and subsections with scientifically accurate and detailed content is not available in the public domain or indexed research databases.

Therefore, it is not possible to provide an article that adheres to the strict requirements of the prompt, which include detailed research findings and data tables for the following analytical techniques for Poly(this compound):

Advanced Characterization Methodologies for Poly 1 Ethylcyclopentyl Acrylate

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC)

Generating content for this specific, uncharacterized polymer would require speculation and fabrication of data, which would be scientifically inaccurate and violate the core instructions of the request.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the mass of a sample as it is heated over time in a controlled atmosphere. youtube.commdpi.com This method provides critical information about the thermal stability and decomposition profile of polymeric materials. nih.gov For Poly(1-Ethylcyclopentyl Acrylate), a TGA experiment would reveal the temperature ranges in which the polymer is stable and the kinetics of its thermal degradation.

The analysis involves placing a small amount of the polymer on a high-precision balance within a furnace. The sample is then heated at a constant rate under an inert atmosphere, typically nitrogen, to prevent oxidative degradation. The resulting TGA curve plots the percentage of remaining sample mass against temperature. Key parameters derived from this curve include the onset temperature of decomposition (T_onset), which marks the beginning of significant mass loss, and the temperature of maximum degradation rate (T_max). youtube.com

For polyacrylates, thermal degradation in an inert atmosphere often proceeds through mechanisms such as chain scission and depolymerization. In the case of Poly(this compound), one would anticipate a multi-stage degradation process, similar to other polyacrylates with bulky ester side groups like poly(isobornyl acrylate). nih.gov The initial mass loss would likely correspond to the cleavage and volatilization of the 1-ethylcyclopentyl side group, followed by the degradation of the main polymer backbone at higher temperatures. The TGA thermogram provides a quantitative measure of the material's stability; polymers with higher decomposition temperatures are considered more thermally stable. youtube.com

Table 1: Illustrative TGA Data for Poly(this compound) under Nitrogen Atmosphere (Note: The following data is hypothetical and based on typical values for analogous polyacrylates for illustrative purposes.)

| Parameter | Value (°C) | Description |

| T_onset (5% mass loss) | ~310 - 330 | The temperature at which 5% of the initial mass has been lost, indicating the start of significant degradation. |

| T_max (max degradation rate) | ~370 - 390 | The temperature at which the rate of mass loss is at its maximum, corresponding to the peak of the derivative TGA curve. |

| Residue at 600 °C | < 5% | The percentage of mass remaining at a high temperature, indicating near-complete decomposition in an inert atmosphere. |

Microscopic and Morphological Characterization

Microscopic and morphological characterization techniques are essential for understanding the surface features, structure, and phase behavior of polymeric materials at the micro- and nanoscale. Techniques such as Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) provide visual and quantitative data on the polymer's morphology, which is crucial for relating its structure to its physical properties and performance in various applications.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanometer scale. It is particularly valuable for characterizing polymer surfaces because it can be operated in various environments and requires minimal sample preparation. researchgate.net An AFM analysis of a Poly(this compound) film would provide detailed three-dimensional topographical images, allowing for the quantification of surface features and roughness. researchgate.net

The technique works by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflections of the cantilever due to forces between the tip and the surface are monitored by a laser and photodiode system to construct the topographical image. For a spin-coated or cast film of Poly(this compound), AFM could reveal details about film uniformity, the presence of domains in a polymer blend, or the evolution of surface morphology after physical or chemical treatments. researchgate.netnih.gov Quantitative data such as the root-mean-square (RMS) roughness can be extracted from the images to provide a statistical measure of the surface's smoothness.

Table 2: Hypothetical Surface Roughness Parameters for a Spin-Coated Poly(this compound) Film from AFM Analysis (Note: The following data is hypothetical and for illustrative purposes.)

| Parameter | Value | Description |

| Scan Area | 5 µm x 5 µm | The dimensions of the imaged surface area. |

| Root-Mean-Square (RMS) Roughness (Rq) | ~1.5 - 3.0 nm | A statistical measure of the overall surface roughness. |

| Average Roughness (Ra) | ~1.2 - 2.5 nm | The arithmetic average of the absolute values of the height deviations from the mean plane. |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique used to produce high-resolution images of a sample's surface topography. It works by scanning a focused beam of electrons onto the surface and detecting the secondary electrons emitted from the sample. researchgate.net SEM provides information about surface texture, porosity, and fracture morphology over a much larger area than AFM, albeit typically with lower vertical resolution.

For Poly(this compound), SEM could be used to examine the cross-sectional morphology of a fractured sample, revealing information about the material's ductility or brittleness. If the polymer were synthesized as a porous scaffold for tissue engineering, SEM would be the ideal tool to visualize the pore structure, size distribution, and interconnectivity. The sample preparation for non-conductive polymers like polyacrylates usually involves coating the surface with a thin layer of a conductive material, such as gold or carbon, to prevent charge buildup from the electron beam.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure of materials at the nanoscale. Instead of scanning the surface, a broad beam of electrons is transmitted through an ultra-thin specimen. The interactions of the electrons with the sample form an image that reveals details about morphology, crystal structure, and elemental composition. polyacs.org

The application of TEM to Poly(this compound) would be most relevant if the polymer were part of a nanocomposite material or formulated into nanoparticles. For instance, if inorganic nanoparticles were dispersed within a Poly(this compound) matrix, TEM could be used to visualize the size, shape, and dispersion of these nanoparticles. This information is critical for understanding how fillers affect the mechanical and thermal properties of the composite. Preparing polymer samples for TEM is challenging as it requires slicing the material into extremely thin sections (typically 50-100 nm) using an ultramicrotome.

Applications of Poly 1 Ethylcyclopentyl Acrylate and Its Copolymers in Advanced Materials

Photoresist Formulations for Lithography

Poly(1-Ethylcyclopentyl acrylate) and its copolymers are integral to the formulation of photoresists, which are light-sensitive materials used to create patterned coatings in the microfabrication of electronic devices. wikipedia.org Acrylate-based photoresists have garnered significant attention due to their high resolution, sensitivity, and versatility. mdpi.com The inclusion of cycloaliphatic monomers is a key strategy for developing polymers that meet the stringent demands of advanced lithographic processes, such as those using 193 nm light sources. researchgate.net

The performance of a photoresist is critically dependent on the chemical structure of its polymer resin. Incorporating sterically bulky functional groups into the polymer is a common design principle for enhancing lithographic performance. The 1-ethylcyclopentyl group is an example of such a bulky, cycloaliphatic (alicyclic) moiety.

Polymers containing these bulky ester groups are synthesized for use in the microcircuits of semiconductors. researchgate.net The primary advantages of incorporating cycloaliphatic groups like 1-ethylcyclopentyl include excellent thermal properties and high plasma etch resistance. researchgate.net During the fabrication of integrated circuits, the photoresist pattern acts as a mask to protect the underlying substrate during etching processes. The robust, carbon-rich cycloaliphatic structure provides superior resistance to the reactive ions used in plasma etching compared to simple linear alkyl groups, enabling a more faithful transfer of the pattern to the substrate.

The introduction of a sterically bulky group also plays a crucial role in converting the spatial molecular arrangements within the polymer film, which can influence its physical properties. researchgate.net Other bulky groups used for similar purposes in photoresist design include adamantyl and isobornyl groups. researchgate.net The size and shape of these groups influence the polymer's glass transition temperature (Tg), mechanical stability, and dissolution behavior in developer solutions.

Table 1: Comparison of Sterically Bulky Cycloaliphatic Groups in Photoresist Polymers

| Functional Group | Structural Class | Key Contribution to Photoresist |

|---|---|---|

| 1-Ethylcyclopentyl | Monocyclic Aliphatic | Enhances etch resistance and thermal stability. researchgate.net |

| Cyclohexyl | Monocyclic Aliphatic | Provides good etch resistance; used as a benchmark for swelling studies. researchgate.net |

| Isobornyl | Bicyclic Aliphatic | Offers high etch resistance and thermal stability; known to increase polymer chain spacing. mdpi.comresearchgate.net |

| Adamantyl | Tricyclic Aliphatic (Cage) | Delivers exceptional etch resistance due to its high carbon-to-hydrogen ratio and rigid structure. researchgate.net |

| Dicyclopentanyl | Bicyclic Aliphatic | Imparts high etch resistance and thermal properties. researchgate.net |

While cycloaliphatic acrylic monomers offer significant advantages, they also present challenges. A critical performance characteristic of a photoresist is its behavior during the development step, where a solvent is used to remove either the exposed (positive-tone) or unexposed (negative-tone) regions of the resist. wikipedia.org

A primary issue associated with polymers containing large, bulky functional groups is swelling. researchgate.net The increased size of the cycloaliphatic group creates more space between the main polymer chains. This increased distance facilitates the penetration of the developer solvent (typically an aqueous solution of tetramethylammonium (B1211777) hydroxide (B78521), TMAH) into the polymer matrix, which can cause the patterned features to swell. researchgate.net Excessive swelling can lead to critical performance failures such as pattern collapse, distortion, and delamination of the resist from the substrate. researchgate.net

Research has shown a direct correlation between the size of the cycloaliphatic group and the degree of swelling. By controlling the size and structure of these groups, the swelling effect can be managed to achieve high-quality, high-resolution patterns. researchgate.net

Table 2: Impact of Cycloaliphatic Group Size on Polymer Swelling

| Cycloaliphatic Monomer in Polymer | Relative Size of Functional Group | Swelling Ratio (%) | Patterning Outcome |

|---|---|---|---|

| Cyclohexyl Methacrylate (B99206) (CHMA) | Smallest | 109% | Excellent patterning properties. researchgate.net |

| Dicyclopentanyl Methacrylate (TCDMA) | Large | 112% | Delaminated by developer. researchgate.net |

| Isobornyl Acrylate (B77674) (IBOA) | Large | 114% | Delaminated by developer. researchgate.net |

Data derived from studies on acrylate-based copolymers developed in 2.38 wt% TMAH solution. researchgate.net

Coatings and Adhesives Technologies

This compound serves as a cycloalkyl acrylate monomer for the synthesis of specialty polymers used in high-performance coatings and adhesives. newhavenpharma.com The incorporation of cycloaliphatic monomers into polymer resins is a well-established strategy for improving the physical and chemical properties of the final product.

In coatings technology, polymers containing cycloaliphatic structures exhibit enhanced durability, hardness, and resistance to environmental factors. specialchem.compaint.org Unlike aromatic-based polymers, which can be prone to yellowing upon UV exposure, cycloaliphatic resins are known for their superior weatherability and color stability, making them suitable for exterior durable protective coatings. nsm-na.comresearchgate.net The rigid cyclic structure of the 1-ethylcyclopentyl group contributes to a higher glass transition temperature and increased hardness in the resulting polymer film, improving scratch and abrasion resistance. paint.org

Similarly, in adhesives, these polymers can offer strong adhesion and good thermal stability. specialchem.com Specialty acrylic esters are used in cure-in-place technologies, which involve the polymerization of the coating or adhesive directly on the substrate. pcimag.com The use of cycloaliphatic epoxy acrylates, a related class of monomers, has been shown to provide strong physical properties and good adhesion in advanced adhesive formulations. specialchem.com

Table 3: Performance Enhancements from Cycloaliphatic Monomers in Coatings

| Property | Benefit of Cycloaliphatic Structure |

|---|---|

| Hardness & Rigidity | The cyclic structure provides rigidity, leading to higher tensile modulus and hardness. paint.org |

| Weatherability | Cycloaliphatic resins have less tendency toward yellowing than aromatic resins, improving UV stability. researchgate.net |

| Chemical Resistance | Crosslinked films provide satisfactory mechanical and chemical resistance. researchgate.net |

| Adhesion | Formulations can be designed to have excellent adhesion to metal and other substrates. specialchem.compaint.org |

| Viscosity Control | The use of cycloaliphatic monomers can help achieve low viscosity for high-solids coating formulations. paint.org |

Advanced Optical Materials and Devices

Acrylate-based polymers are increasingly used in the fabrication of advanced optical and optoelectronic devices, such as microlenses, optical waveguides, and image sensors. dtic.milescholarship.org For these applications, key material properties include high transparency in the visible spectrum and a precisely controlled refractive index. escholarship.org